Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride” is C10H12ClF2NO3 . The InChI code is 1S/C11H13F2NO4.ClH/c1-16-9-5-7 (10 (15)17-2)3-4-8 (9)18-11 (12,13)6-14;/h3-5H,6,14H2,1-2H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis Techniques
- A study by Weber (1976) describes a gentle synthesis method for amino acid methyl and benzylesters, including those similar to Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate, as their hydrochlorides or BF3-complexes (Weber, 1976).
Imaging in Alzheimer's Disease
- Research by Gao, Wang, and Zheng (2018) discusses the synthesis of carbon-11-labeled CK1 inhibitors, including compounds similar to Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate, for potential use as PET radiotracers in imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Fluorescence Probes
- A 2003 study designed novel fluorescence probes to detect reactive oxygen species, using compounds structurally related to Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate (Setsukinai et al., 2003).
Photophysical Behavior
- Tormo, Organero, and Douhal (2005) investigated the UV-vis absorption and emission of related compounds to understand their photophysical behavior, relevant to drug photochemistry (Tormo, Organero, & Douhal, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is structurally similar to prl-8-53, a nootropic substituted phenethylamine . PRL-8-53 has been shown to act as a hypermnesic drug in humans , suggesting that Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride may have similar targets and effects.
Mode of Action
The exact mode of action of this compound is currently unknown . Prl-8-53, a structurally similar compound, displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Based on the known effects of prl-8-53, it’s possible that this compound may influence pathways related to memory and cognition .
Result of Action
Based on the effects of prl-8-53, it’s possible that this compound may enhance memory and cognitive function .
Properties
IUPAC Name |
methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-3-2-4-8(5-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVPVKDIRFZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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